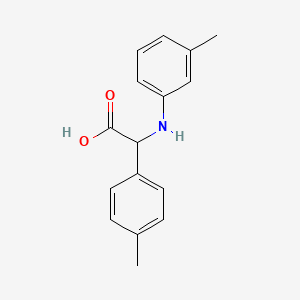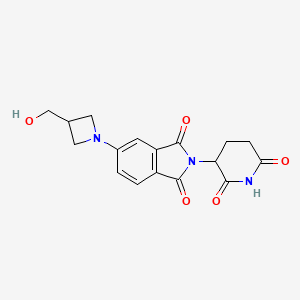
Methyl 1-(2-pyridyl)triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxylate: is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate and methyl chloroformate in the presence of a base.
Cyclization Reactions: Cyclization of appropriate precursors, such as 2-pyridinecarboxaldehyde and azides, can also be employed to form the triazole ring.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product quality.
Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in drug design. Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
1-(2-Pyridinyl)ethanone: A related ketone compound.
2-Acetylpyridine: Another acyl derivative of pyridine.
Methyl 2-pyridyl ketone: Similar structure with a methyl group attached to the pyridine ring.
Uniqueness: Methyl 1-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview provides a detailed understanding of Methyl 1-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxylate, its preparation methods, chemical reactions, applications, and comparison with similar compounds
Properties
CAS No. |
23947-14-0 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
methyl 1-pyridin-2-yltriazole-4-carboxylate |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-6-13(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3 |
InChI Key |
UPCLKLKFVIBJOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
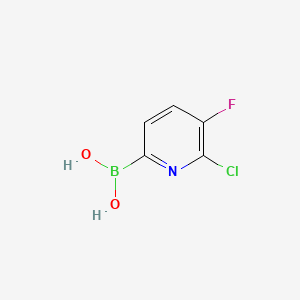

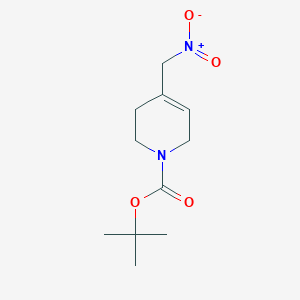

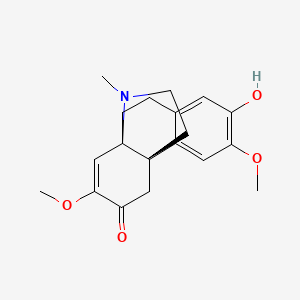

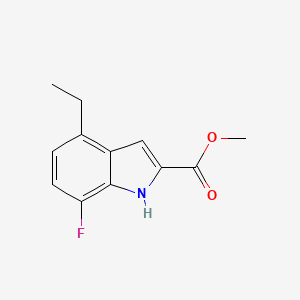
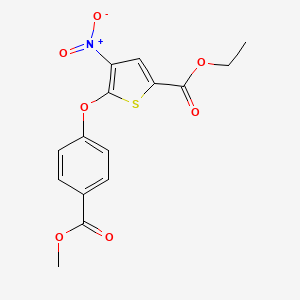
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
